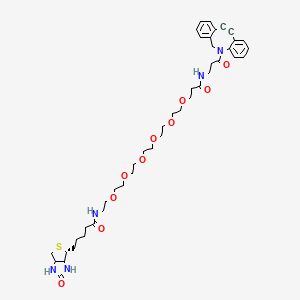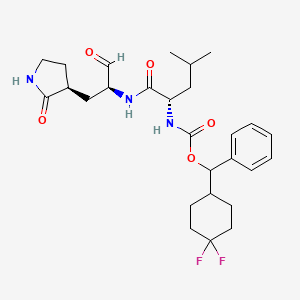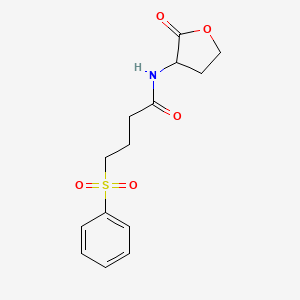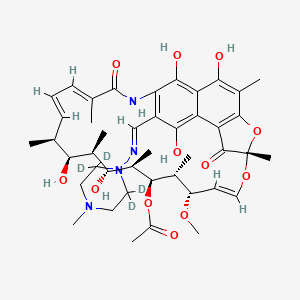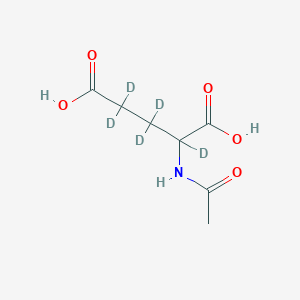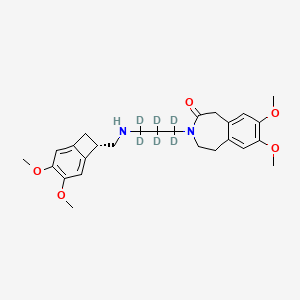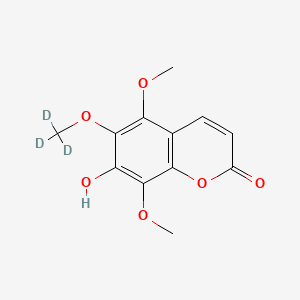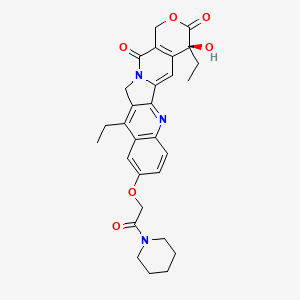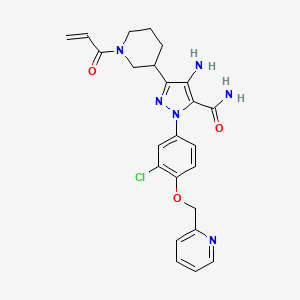
Egfr-IN-39
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-39 is a compound known for its inhibitory effects on the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-39 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors, and the product is purified using industrial-scale chromatography and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-39 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell biology research to study the effects of epidermal growth factor receptor inhibition on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress the epidermal growth factor receptor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
Egfr-IN-39 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor. This binding inhibits the receptor’s tyrosine kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts cell signaling pathways that promote cell growth, proliferation, and survival, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-39 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound has unique structural features that may confer distinct binding properties and inhibitory effects.
Similar Compounds
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor known for its effectiveness against certain epidermal growth factor receptor mutations.
This compound’s uniqueness lies in its specific binding affinity and inhibitory potency, which may offer advantages in certain therapeutic contexts.
Eigenschaften
Molekularformel |
C24H25ClN6O3 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
4-amino-2-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-5-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H25ClN6O3/c1-2-20(32)30-11-5-6-15(13-30)22-21(26)23(24(27)33)31(29-22)17-8-9-19(18(25)12-17)34-14-16-7-3-4-10-28-16/h2-4,7-10,12,15H,1,5-6,11,13-14,26H2,(H2,27,33) |
InChI-Schlüssel |
KYCDFGPPAQMRQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)C2=NN(C(=C2N)C(=O)N)C3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


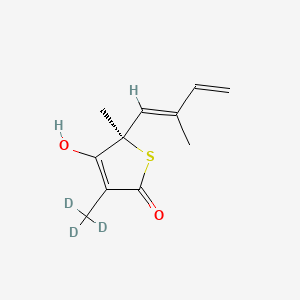
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
